mDPR-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound consists of a linker that connects a cytotoxic agent, monomethyl auristatin E (MMAE), to an antibody, allowing for targeted delivery of the drug to cancer cells. The structure incorporates a cleavable linker, which is crucial for releasing the active drug once inside the target cells.
The chemical structure of mDPR-Val-Cit-PAB-MMAE is classified under drug-linker conjugates, specifically designed for use in ADC formulations. It is characterized by its ability to selectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity. The compound's CAS number is 1491152-26-1, and it has been extensively studied for its potential in cancer therapy .
The synthesis of mDPR-Val-Cit-PAB-MMAE involves several sophisticated chemical techniques:
The molecular formula of mDPR-Val-Cit-PAB-MMAE is , with a molecular weight of approximately 1289.56 g/mol . The compound features a complex structure that includes:
mDPR-Val-Cit-PAB-MMAE undergoes specific chemical reactions that are crucial for its functionality:
These reactions are pivotal for ensuring that MMAE is released only within targeted cancer cells, thereby enhancing therapeutic efficacy.
The mechanism of action for mDPR-Val-Cit-PAB-MMAE involves several steps:
This targeted delivery system significantly reduces off-target effects commonly associated with conventional chemotherapy.
mDPR-Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent in ADC formulations.
mDPR-Val-Cit-PAB-MMAE is primarily used in research settings focused on developing effective ADCs for cancer treatment. Its applications include:
The development of ADCs has progressed through distinct generations, each overcoming limitations of its predecessors:
First-Generation ADCs (2000s): Featured simple linkers (e.g., hydrazones or disulfides) with inherent instability in circulation, leading to premature payload release and systemic toxicity. Payloads like doxorubicin had modest potency (IC₅₀ ~10⁻⁷ M), limiting antitumor efficacy [2].
Second-Generation Advancements: Introduced highly potent payloads (e.g., auristatins, maytansinoids; IC₅₀ ~10⁻⁹–10⁻¹¹ M) and more stable linkers. The Val-Cit-PAB motif emerged as a gold-standard cleavable linker, leveraging cathepsin B protease overexpression in tumor lysosomes for selective payload release [2] [4].
Third-Generation Innovations: Focused on optimizing linker stability and pharmacokinetics. The mDPR (modified dipropylglycine) linker in mDPR-Val-Cit-PAB-MMAE incorporates a hydrophilic dipeptide spacer that enhances solubility and reduces aggregation. This design minimizes off-target toxicity while maintaining efficient lysosomal processing—addressing key challenges in ADC development [1] [7].
Table 1: Evolution of ADC Linker-Payload Systems
Generation | Linker Type | Payload | Key Improvements | Limitations |
---|---|---|---|---|
First | Hydrazone/Disulfide | Doxorubicin | Basic targeting concept | Low stability; low potency |
Second | Val-Cit-PAB | MMAE/DM1 | High potency; protease-specific cleavage | Modest solubility; aggregation risk |
Third | mDPR-Val-Cit-PAB | MMAE | Enhanced solubility; reduced aggregation | Synthetic complexity |
mDPR-Val-Cit-PAB-MMAE functions through a multi-step mechanism to deliver cytotoxic payloads with precision:
Antibody-Mediated Targeting: The conjugate’s antibody component binds to tumor-specific antigens (e.g., HER2, CD30) on cancer cell surfaces, triggering receptor internalization [2] [4].
Lysosomal Processing: Internalized ADCs traffic to lysosomes, where cathepsin B cleaves the Val-Cit dipeptide bond. The self-immolative PAB spacer then releases the active payload, MMAE [2] [7].
Cytotoxic Payload Activation: MMAE disrupts microtubule assembly, arresting cell division and inducing apoptosis at sub-nanomolar concentrations (IC₅₀: 10⁻¹¹–10⁻¹² M). Its potency is ~100–1,000-fold higher than conventional chemotherapeutics, enabling efficacy even with low antigen expression [1] [8].
Compared to earlier linkers, the mDPR modification significantly enhances plasma stability and solubility, reducing nonspecific payload release. This translates to improved therapeutic indices in preclinical models—a critical step toward clinical viability [3] [7].
Table 2: Key ADC Components and Functions in mDPR-Val-Cit-PAB-MMAE
Component | Role | Key Features |
---|---|---|
Antibody | Tumor targeting | High-affinity binding to tumor-specific antigens (e.g., HER2, PSMA) |
mDPR Linker | Solubility/stability enhancer | Hydrophilic dipeptide; reduces aggregation |
Val-Cit Dipeptide | Protease cleavage site | Cathepsin B substrate; tumor-specific activation |
PAB Spacer | Self-immolative release module | Spontaneous decomposition after cleavage, releasing MMAE |
MMAE Payload | Cytotoxic agent | Tubulin inhibitor; IC₅₀ 0.01–0.1 nM; induces apoptotic cell death |
Antibody Component
The immunoglobulin backbone (typically IgG1) provides high-affinity antigen binding (Kd: 10⁻⁹–10⁻¹¹ M) and determines tumor targeting specificity. Engineered Fc regions enhance pharmacokinetics (half-life: 10–21 days) and engage immune effector functions, though the primary role here is payload delivery [2] [8].
Linker Architecture: mDPR-Val-Cit-PAB
Payload: Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analog of dolastatin 10, a potent tubulin-binding agent. Its mechanism involves:
Table 3: Structural and Biochemical Properties of mDPR-Val-Cit-PAB-MMAE
Property | Value/Description | Significance |
---|---|---|
CAS Number | 1491152-26-1 (base); 2185872-76-6 (TFA salt) | Unique identifier for chemical sourcing |
Molecular Formula | C₆₅H₁₀₀N₁₂O₁₅ (base); C₆₇H₁₀₁F₃N₁₂O₁₇ (TFA salt) | Confirms chemical composition |
Molecular Weight | 1289.56 g/mol (base); 1403.58 g/mol (TFA salt) | Critical for stoichiometric conjugation |
Payload : Linker Ratio | 1:1 | Ensures uniform drug-antibody ratio (DAR) in final ADC |
Solubility | ≥100 mg/mL in DMSO | Facilitates handling and conjugation chemistry |
Storage Stability | -20°C (desiccated); 36 months lyophilized | Maintains reagent integrity for ADC synthesis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7